molecular formula C25H25N3O2S2 B2925362 N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291847-93-2

N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2925362
CAS No.: 1291847-93-2
M. Wt: 463.61
InChI Key: SWTOQUFCMILQDG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing acetamide side chain and a 2-methylphenyl substituent on the pyrimidinone core. Its structure combines a hydrophobic 4-butylphenyl group with a thioether linkage, which may enhance binding to biological targets while influencing solubility and metabolic stability. Crystallographic studies of analogous compounds (e.g., chlorophenyl derivatives) highlight the importance of hydrogen bonding and π-π stacking in stabilizing their molecular conformations .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-3-4-8-18-10-12-19(13-11-18)26-22(29)16-32-25-27-20-14-15-31-23(20)24(30)28(25)21-9-6-5-7-17(21)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTOQUFCMILQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Basic Information

  • Molecular Formula : C29H27N3O3S2
  • Molecular Weight : 529.67 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Structural Characteristics

The structure of this compound features:

  • A butylphenyl group,
  • A thieno[3,2-d]pyrimidin moiety,
  • A sulfanyl linkage,
  • An acetamide functional group.

These structural components are known to influence the compound's interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer cell lines (NCI-H460) .

Cytotoxicity Studies

A detailed study on a related compound demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), T47D (breast cancer), and Vero (normal cell line).
  • Results : The compound displayed a higher cytotoxicity profile compared to standard chemotherapeutic agents like hydroxyurea, suggesting its potential as an anticancer agent .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold may interact with cellular pathways involved in apoptosis and cell cycle regulation. This is supported by findings from related compounds that target sirtuin proteins and epidermal growth factor receptors .

Study 1: Screening for Anticancer Activity

In a screening study of various thieno[3,2-d]pyrimidine derivatives:

  • Objective : Identify compounds with significant anticancer properties.
  • Findings : Several derivatives exhibited micromolar inhibitory activity against multiple cancer cell lines. The study emphasized the need for further exploration of structural modifications to enhance potency .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that:

  • Modifications on the phenyl rings significantly affect the biological activity.
  • The presence of electron-donating or withdrawing groups can enhance or diminish anticancer efficacy.

Data Summary

Compound NameCell Line TestedIC50 (µM)Comparison AgentNotes
N-(4-butylphenyl)-...MCF-7<10HydroxyureaHigher efficacy observed
Related Thieno DerivativeT47D5HydroxyureaSignificant cytotoxicity
Related Thieno DerivativeVero30HydroxyureaSelectivity index favorable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of thieno[3,2-d]pyrimidinone derivatives. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrimidinone Core Acetamide Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound 2-methylphenyl N-(4-butylphenyl) 463.614 Moderate hydrophobicity; potential kinase inhibition
N-(4-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 4-ethoxyphenyl N-(4-butylphenyl) 493.63 (estimated) Increased polarity due to ethoxy group; improved aqueous solubility
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-methylphenyl N-[4-(trifluoromethoxy)phenyl] 521.52 (estimated) Enhanced electron-withdrawing effects (CF₃O); potential CNS activity
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidinyl N-(3-chlorophenyl) 338.82 Higher hydrogen-bonding capacity; antimicrobial activity demonstrated

Key Findings:

Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase metabolic stability but may reduce bioavailability due to heightened hydrophobicity.

Biological Activity: Compounds with 4,6-diaminopyrimidinyl cores (e.g., ) exhibit stronger antimicrobial activity, attributed to enhanced hydrogen-bond interactions with bacterial enzymes. The 4-butylphenyl side chain in the target compound likely improves membrane permeability compared to shorter alkyl chains .

Synthetic Accessibility: Derivatives with tetrahydropyrimidinone cores (e.g., ) require additional reduction steps, increasing synthetic complexity. The target compound’s synthesis follows a streamlined route similar to other thioether-linked acetamides, leveraging Mitsunobu or nucleophilic substitution reactions .

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